Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate
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Overview
Description
Potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in various chemical reactions .
Preparation Methods
The synthesis of potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride in the presence of a thiazole derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . Major products formed from these reactions vary depending on the specific reactants and conditions but often include substituted thiazole derivatives and boronic acid analogs .
Scientific Research Applications
Potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide has several scientific research applications:
Mechanism of Action
The mechanism by which potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction often leads to the formation of stable complexes that can undergo further chemical transformations . The molecular pathways involved include the activation of carbon-carbon and carbon-heteroatom bond formation, which are crucial in many synthetic processes .
Comparison with Similar Compounds
Potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide can be compared with other potassium trifluoroborates, such as:
Potassium 4-methylphenyltrifluoroborate: Known for its use in Suzuki cross-coupling reactions, it is similar in reactivity but differs in the substituent group attached to the boron atom.
Potassium 2-methoxyphenyltrifluoroborate: This compound also participates in cross-coupling reactions but has a methoxy group that influences its reactivity and solubility.
Potassium trifluoromethanesulfonate: While not a trifluoroborate, it shares some reactivity patterns and is used in similar synthetic applications.
The uniqueness of potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide lies in its thiazole ring, which imparts distinct electronic properties and reactivity compared to other trifluoroborates .
Properties
Molecular Formula |
C4HBF6KNS |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide |
InChI |
InChI=1S/C4HBF6NS.K/c6-4(7,8)3-12-1-2(13-3)5(9,10)11;/h1H;/q-1;+1 |
InChI Key |
VYTQZGSJPQKTOQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(S1)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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